molecular formula C7H2Br4N2 B016132 4,5,6,7-Tetrabromobenzimidazole CAS No. 577779-57-8

4,5,6,7-Tetrabromobenzimidazole

Cat. No.: B016132
CAS No.: 577779-57-8
M. Wt: 433.72 g/mol
InChI Key: LOEIRDBRYBHAJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

TBBz, or 4,5,6,7-tetrabromo-benzimidazole, is a potent inhibitor of the protein kinase CK2 . Protein kinase CK2 plays a crucial role in various biological processes, including cell growth, proliferation, and the transduction of prosurvival signals . It is also involved in the regulation of gene expression and protein synthesis .

Mode of Action

TBBz interacts with CK2, blocking its activity . This interaction results in the inhibition of CK2’s ability to phosphorylate its target proteins, leading to changes in the cellular processes that CK2 regulates .

Biochemical Pathways

The inhibition of CK2 by TBBz affects several biochemical pathways. For instance, it blocks the mitogen-induced mRNA expression of immediate early genes . This inhibition impacts the transcription process, as demonstrated by the arrest of RNA Polymerase II (RNAPII) elongation along the mitogen inducible gene, EGR1 .

Pharmacokinetics

It is known that tbbz is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TBBz.

Result of Action

The inhibition of CK2 by TBBz has several molecular and cellular effects. It leads to a decrease in cell proliferation, in part, by inhibiting pathways that regulate transcription elongation . TBBz is more effective than its analogue TBBt in inducing apoptosis and, to a lesser degree, necrosis in transformed human cell lines .

Biochemical Analysis

Biochemical Properties

TBBz plays a significant role in biochemical reactions, particularly in its interactions with the catalytic subunit of human protein kinase CK2 (hCK2α) . The interactions of halogenated benzotriazoles, including TBBz, with hCK2α have been described using biophysical and biochemical methods .

Cellular Effects

TBBz has been shown to have cytotoxic effects against selected cancer cell lines . It affects cell function by influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, TBBz exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an ATP-competitive inhibitor of protein kinase CK2 .

Temporal Effects in Laboratory Settings

The effects of TBBz have been observed over time in laboratory settings. One of the iodinated compounds retains the cytotoxicity against selected cancer cell lines of the reference TBBt with a smaller side effect on mitochondrial activity .

Metabolic Pathways

TBBz is involved in various metabolic pathways, particularly those related to protein phosphorylation. It interacts with enzymes such as protein kinase CK2 .

Transport and Distribution

Given its interactions with protein kinase CK2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its interactions with protein kinase CK2, it is likely localized to areas where this enzyme is active .

Chemical Reactions Analysis

4,5,6,7-Tetrabromobenzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

4,5,6,7-tetrabromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEIRDBRYBHAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408803
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577779-57-8
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBBz
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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